molecular formula C24H20ClN7O3 B11269177 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide

Cat. No.: B11269177
M. Wt: 489.9 g/mol
InChI Key: GZLVMCBWKAUOSJ-UHFFFAOYSA-N
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Description

“N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide” is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, pyrazole, and dimethoxybenzamide moieties, contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide” typically involves multi-step reactions starting from commercially available precursors. A general synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate pyrazole and pyrimidine precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the dimethoxybenzamide moiety: This can be accomplished through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

It may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties, making it a potential candidate for drug development.

Medicine

The compound can be investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and inflammatory disorders.

Industry

It can be used in the development of new materials, agrochemicals, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide
  • **N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide
  • **N-{1-[1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the presence of the dimethoxybenzamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H20ClN7O3

Molecular Weight

489.9 g/mol

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide

InChI

InChI=1S/C24H20ClN7O3/c1-14-10-20(29-24(33)17-8-5-9-19(34-2)21(17)35-3)32(30-14)23-18-12-28-31(22(18)26-13-27-23)16-7-4-6-15(25)11-16/h4-13H,1-3H3,(H,29,33)

InChI Key

GZLVMCBWKAUOSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

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